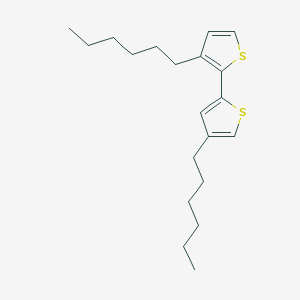
3,4'-二己基-2,2'-联噻吩
描述
3,4’-Dihexyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected by a single bond, with hexyl groups attached to the 3 and 4 positions of one of the thiophene rings. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conducting polymers .
科学研究应用
3,4’-Dihexyl-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent semiconducting properties.
Conducting Polymers: The compound is a key monomer in the synthesis of conducting polymers, which are used in flexible electronic devices.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dihexyl-2,2’-bithiophene typically involves the reaction of 3-hexylthiophene with a suitable halogenating agent to form 3-hexyl-2-bromothiophene. This intermediate is then coupled with another 3-hexylthiophene molecule using a palladium-catalyzed cross-coupling reaction, such as the Stille or Suzuki coupling, to yield the desired product .
Industrial Production Methods: Industrial production of 3,4’-Dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres, to ensure high yield and purity. The product is typically purified using techniques like column chromatography or recrystallization .
化学反应分析
Types of Reactions: 3,4’-Dihexyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are employed for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated derivatives.
作用机制
The mechanism of action of 3,4’-Dihexyl-2,2’-bithiophene in organic electronics involves its ability to transport charge carriers (electrons and holes) efficiently. The hexyl groups enhance solubility and processability, while the conjugated thiophene rings facilitate charge delocalization. This compound interacts with molecular targets such as electrodes and active layers in electronic devices, contributing to their performance .
相似化合物的比较
4,4’-Dihexyl-2,2’-bithiophene: Similar structure but with hexyl groups at different positions.
3,3’-Dihexyl-2,2’-bithiophene: Another isomer with hexyl groups at the 3 positions of both thiophene rings.
3,3’‘-Dihexyl-2,2’5’,2’'-quaterthiophene: A longer conjugated system with four thiophene rings.
Uniqueness: 3,4’-Dihexyl-2,2’-bithiophene is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where both processability and performance are critical .
属性
IUPAC Name |
3-hexyl-2-(4-hexylthiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-3-5-7-9-11-17-15-19(22-16-17)20-18(13-14-21-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQMKAFKIYUBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC(=CS2)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463167 | |
| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135926-93-1 | |
| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4'-Dihexyl-2,2'-bithiophene contribute to the performance of organic photovoltaic devices?
A1: 3,4'-Dihexyl-2,2'-bithiophene serves as a building block for electron-donating polymers used in organic photovoltaic devices []. In the study, it was incorporated into a copolymer with pyrene and benzothiadiazole derivatives. The resulting terpolymer, poly(50DHBT-co-20PYR-co-30BHBTBT), exhibited promising performance as the electron donor material in a photovoltaic device, achieving a maximum power conversion efficiency of 1.31% []. This highlights the potential of 3,4'-Dihexyl-2,2'-bithiophene-based polymers for developing efficient organic solar cells.
Q2: What are the key structural features of 3,4'-Dihexyl-2,2'-bithiophene relevant to its application in organic electronics?
A2: 3,4'-Dihexyl-2,2'-bithiophene features a bithiophene core, providing extended conjugation for efficient charge transport []. The hexyl side chains enhance solubility in organic solvents, crucial for solution-processing techniques commonly employed in device fabrication []. This combination of electronic and processing properties makes 3,4'-Dihexyl-2,2'-bithiophene a valuable building block for organic electronic materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
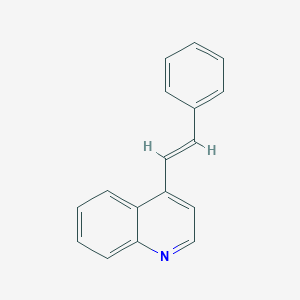

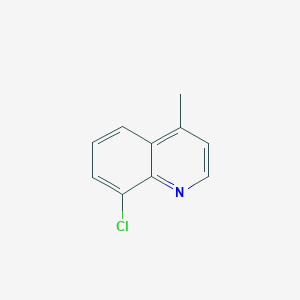
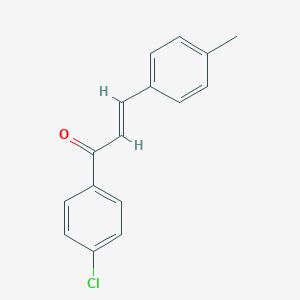
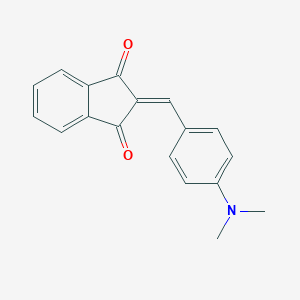

![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)
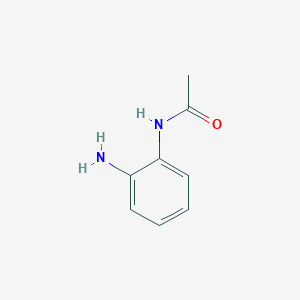

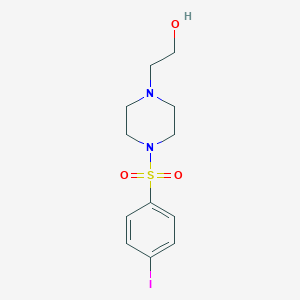

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)
